The compound (9beta,10alpha)-3beta,24,25-Trihydroxy-9-methyl-19-norlanost-5-en-11-one is a triterpenoid, a class of chemical compounds characterized by a structure comprising four fused carbon rings. Triterpenoids are widely recognized for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This particular compound has garnered interest due to its structural uniqueness and potential therapeutic applications.
Triterpenoids are predominantly derived from various plant sources. The specific compound in question has been isolated from certain medicinal plants known for their phytochemical richness. Databases such as the Indian Medicinal Plants, Phytochemistry and Therapeutics (IMPPAT) provide extensive information on the phytochemicals present in these plants and their therapeutic uses .
This compound falls under the category of triterpenoids, which are further classified based on their structural characteristics. It is specifically categorized as a lanostane derivative due to its unique carbon skeleton that lacks the typical methyl group at the C-19 position found in common lanostanes.
The synthesis of (9beta,10alpha)-3beta,24,25-Trihydroxy-9-methyl-19-norlanost-5-en-11-one can be achieved through various methods:
The synthetic route typically includes:
The molecular structure of (9beta,10alpha)-3beta,24,25-Trihydroxy-9-methyl-19-norlanost-5-en-11-one features:
The molecular formula is , with a molecular weight of approximately 426.67 g/mol. The compound's 2D and 3D structures can be visualized using cheminformatics tools available in databases like IMPPAT .
The compound can participate in various chemical reactions:
Reactions are typically monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure purity and yield.
The mechanism of action for (9beta,10alpha)-3beta,24,25-Trihydroxy-9-methyl-19-norlanost-5-en-11-one involves interaction with biological targets:
Studies utilizing molecular docking simulations have shown that this compound can bind effectively to various protein targets associated with disease pathways .
Relevant physicochemical properties can be computed using cheminformatics tools available in databases like IMPPAT .
The compound has several potential applications:
Research continues to explore its full range of biological activities and potential applications in drug development .
The installation of the distinctive 9β-methyl and 10α-hydrogen configuration in the (9β,10α)-3β,24,25-trihydroxy-9-methyl-19-norlanost-5-en-11-one skeleton presents a significant synthetic challenge, requiring precise stereochemical control. The trans-fusion of rings B and C inherent in the 9β,10α configuration is thermodynamically less favored than the natural 9β,10β configuration found in most steroids, necessitating specialized methodologies. Efficient synthesis of the core 19-nor-9β,10α steroid system has been established as a foundational step towards complex derivatives like the target molecule [1].
A cornerstone strategy involves the stereoselective hydrogenation of a suitable Δ9(11) precursor. Hydrogenation over heterogeneous catalysts like palladium on carbon or platinum oxide often yields predominantly the 10β-methyl (natural configuration) isomer. Achieving the requisite 9β-methyl, 10α-hydrogen configuration requires careful catalyst selection and modification, potentially employing chiral auxiliaries or modified catalysts to direct hydrogen addition from the less hindered α-face. For instance, hydrogenation under specific pressure and temperature conditions, potentially using sterically hindered catalysts or additives, can favor formation of the 9β,10α isomer [1].
Alternative approaches focus on the manipulation of existing steroid frameworks with natural configurations. One significant route involves the retrosteroid approach, where a D-homo steroid undergoes ring contraction. This process inherently generates the 9β,10α stereochemistry. Starting from a suitable D-homo precursor (e.g., a 17a-oxa-D-homo steroid), acid-catalyzed rearrangement can induce cleavage of the C13-C17 bond and contraction of ring D, simultaneously establishing the 9β-methyl and 10α-hydrogen configuration in the resultant 19-nor compound. The stereochemical outcome is governed by the conformation of the D-homo precursor and the mechanism of the ring contraction reaction [1].
Table 1: Key Strategies for Installing 9β-Methyl and 10α-H Configuration
Strategy | Key Starting Material/Intermediate | Critical Step | Stereocontrol Mechanism | Key Challenge |
---|---|---|---|---|
Δ9(11) Hydrogenation | 19-Nor-Δ9(11)-steroid | Catalytic Hydrogenation | Catalyst modification, Chiral auxiliaries/directors | Overcoming preference for 10β-methyl isomer |
Retrosteroid Rearrangement | 17a-Oxa (or aza)-D-homo steroid | Acid-catalyzed Ring Contraction | Conformational control of D-homo precursor | Requires synthesis of specific D-homo precursor |
Chiral Pool Utilization | Terpenoid/Bile Acid derivatives | Strategic Bond Formation | Exploiting inherent chirality of starting material | Requires extensive modification of core |
The introduction of the 9β-methyl group itself can occur via alkylation strategies. Deprotonation at C9 in a 19-norlanostane derivative lacking the methyl group, facilitated by strong bases to form an enolate or related anion, followed by quenching with methyl iodide or equivalent methylating agent, offers a direct route. Achieving stereoselective methylation to yield the β-oriented methyl group requires precise control over the enolization geometry and the steric environment. Pre-complexation with Lewis acids or the use of chiral non-racemic bases can potentially bias the approach of the electrophile to favor β-methyl formation.
Once the core 19-norlanostane scaffold with the correct A/B/C ring junction stereochemistry (9β-methyl, 10α-H) is established, late-stage functionalization introduces the specific oxygen functionalities at C3, C11, C24, and C25. This stage demands chemoselective transformations to avoid interference between reactive sites and to preserve the established stereochemistry.
Table 2: Late-Stage Functionalization Strategies for Key Oxygen Substituents
Functionality | Common Synthetic Approach | Key Reagents/Conditions | Protection Strategy | Chemoselectivity Consideration |
---|---|---|---|---|
3β-OH | Stereoselective reduction of 3-keto | L-Selectride, NaBH4 + CeCl3, Microbial Reduction | Acetyl, Benzoyl | Avoids over-reduction; selective for ketone vs. 11-one |
11-one | Ozonolysis of Δ9(11) | O3 then H2O2/DMS | None typically needed | Requires Δ9(11) precursor; ozone sensitivity elsewhere |
24,25-diOH | Dihydroxylation of Δ24(25) | OsO4/NMO, K2OsO4/NMO, AD-mix | Acetonide, Bis-silyl ethers | Regioselectivity (Δ24(25) vs other alkenes) |
The sequence of these late-stage functionalizations requires careful planning to avoid functional group interference. Protecting groups play a crucial role. For example, the 3β-OH and the 24,25-diOH system are typically protected (e.g., as acetate or benzoate esters for the 3β-OH, and as an acetonide or silyl ethers for the diol) before performing potentially incompatible reactions like ozonolysis for the 11-ketone or strong oxidations. Global deprotection at the final stage yields the target triol.
The synthesis of complex 19-nor steroids like (9β,10α)-3β,24,25-trihydroxy-9-methyl-19-norlanost-5-en-11-one can broadly follow two strategic paradigms: the retrosteroid approach and the classical (or standard) steroid synthesis. Each offers distinct advantages and disadvantages concerning efficiency, stereocontrol, and applicability to this specific target.
Table 3: Comparative Analysis of Retrosteroid vs. Classical Synthesis for Target Compound
Feature | Retrosteroid Synthesis | Classical Steroid Synthesis |
---|---|---|
Core Strategy | Ring contraction of D-homo steroid → 19-nor-9β,10α | Degradation/modification of natural steroid |
Key Step | Acid-catalyzed D-ring contraction | Stereoselective C9-C11 bond formation/hydrogenation |
9β,10α Installation | Intrinsic to key step (High efficiency) | Requires specific hydrogenation/alkylation (Challenging) |
Starting Material Accessibility | Requires synthesis of specific D-homo precursor (Potentially difficult) | Uses readily available natural steroids (e.g., bile acids, sapogenins) |
Functional Group Introduction | Often performed post-rearrangement | Can leverage existing functionality in precursor |
Side Chain (C24/C25) Handling | Requires introduction/modification post-core | Can modify existing natural side chain early |
Overall Step Count | Potentially lower (if precursor available) | Typically higher |
Key Advantage | Direct access to 9β,10α core stereochemistry | Utilizes abundant chiral starting materials |
Key Disadvantage | D-homo precursor synthesis | Stereoselective establishment of 9β,10α core |
CAS No.: 31373-65-6
CAS No.: 18810-58-7
CAS No.: 23103-35-7
CAS No.: 72138-88-6
CAS No.:
CAS No.: 637-23-0